molecular formula C11H18N2 B13271919 Butyl[1-(pyridin-3-YL)ethyl]amine

Butyl[1-(pyridin-3-YL)ethyl]amine

Cat. No.: B13271919
M. Wt: 178.27 g/mol
InChI Key: HNCYAICVEUQWRM-UHFFFAOYSA-N
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Description

Butyl[1-(pyridin-3-YL)ethyl]amine is an organic compound that features a butyl group attached to a pyridin-3-yl ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(pyridin-3-YL)ethyl]amine typically involves the reaction of pyridin-3-yl ethylamine with butyl halides under basic conditions. A common method includes:

    Nucleophilic Substitution Reaction: Pyridin-3-yl ethylamine reacts with butyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Reductive Amination: Another method involves the reductive amination of pyridin-3-yl acetaldehyde with butylamine using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(pyridin-3-YL)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl[1-(pyridin-3-YL)ethyl]amine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Butyl[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl ethylamine: Lacks the butyl group, making it less hydrophobic.

    Butylamine: Lacks the pyridin-3-yl group, reducing its potential for specific interactions with biological targets.

Uniqueness

Butyl[1-(pyridin-3-YL)ethyl]amine is unique due to the presence of both the butyl and pyridin-3-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from its simpler analogs.

Biological Activity

Butyl[1-(pyridin-3-YL)ethyl]amine is a compound that incorporates a pyridine ring, which is known for its diverse biological activities. The presence of the pyridine moiety often enhances the pharmacological properties of compounds, making them valuable in medicinal chemistry. This article explores the biological activities of this compound, focusing on its antimicrobial, antiviral, and potential antitumor properties.

Chemical Structure and Properties

This compound can be described by its chemical formula C12H16N2C_{12}H_{16}N_2. The compound features a butyl group attached to a pyridin-3-yl ethylamine structure, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit notable antimicrobial properties. A study highlighted that various pyridine derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Compounds

CompoundPathogenMIC (μg/mL)
This compoundS. aureusTBD
Pyridine derivative AE. coli55
Pyridine derivative BK. pneumoniaeTBD

The minimum inhibitory concentration (MIC) values for this compound are yet to be established but are expected to follow the trend observed in related compounds.

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties, particularly against viruses like SARS-CoV-2. The unique geometry and electronic properties of these compounds enhance their interaction with viral proteins, potentially inhibiting viral replication .

Antitumor Potential

The antitumor activity of pyridine-containing compounds has gained attention, especially in the context of drug resistance in cancer therapies. Certain studies suggest that modifications to the pyridine structure can lead to increased potency against various cancer cell lines .

Case Study: In Vivo Efficacy

In a recent study involving murine models, a pyridine derivative similar to this compound showed promising results in reducing tumor size without significant toxicity . These findings underscore the potential of pyridine-based compounds in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications to the pyridine ring or the alkyl chain can enhance solubility and bioavailability while improving target specificity.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methyl substitution on pyridineIncreased potency against cancer cells
Extended alkyl chainImproved solubility

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)butan-1-amine

InChI

InChI=1S/C11H18N2/c1-3-4-8-13-10(2)11-6-5-7-12-9-11/h5-7,9-10,13H,3-4,8H2,1-2H3

InChI Key

HNCYAICVEUQWRM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CN=CC=C1

Origin of Product

United States

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